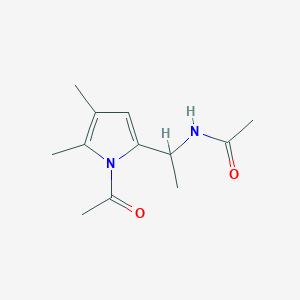

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide

Description

Properties

CAS No. |

61009-71-0 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-[1-(1-acetyl-4,5-dimethylpyrrol-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C12H18N2O2/c1-7-6-12(8(2)13-10(4)15)14(9(7)3)11(5)16/h6,8H,1-5H3,(H,13,15) |

InChI Key |

VWQWNMUCOMCDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=C1)C(C)NC(=O)C)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the condensation of 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides and fatty acids, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide:

Compound A : N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide ()

- Core Structure : Naphthalene ring substituted with a methoxy group at the 7-position.

- Functional Groups : Ethylacetamide side chain.

- Key Differences : Replaces the pyrrole ring with a naphthyl group, introducing aromatic bulk and altering electronic properties. The methoxy group enhances solubility compared to alkyl substituents in the target compound.

Compound B : Goxalapladib (CAS-412950-27-7) ()

- Core Structure : 1,8-Naphthyridine with multiple substituents, including trifluoromethyl biphenyl and piperidinyl groups.

- Functional Groups : Acetamide linkage, fluorophenyl, and methoxyethyl groups.

- Key Differences : Larger molecular weight (718.80 g/mol) due to extended aromatic systems and fluorine substituents. The naphthyridine core offers distinct hydrogen-bonding and π-stacking capabilities compared to the pyrrole in the target compound.

- Applications : Investigated for atherosclerosis treatment, highlighting the role of acetamide derivatives in modulating lipid metabolism or inflammation .

Physicochemical and Pharmacological Comparison

Research Findings and Limitations

- Target Compound: No direct pharmacological data is available in the provided evidence. Its pyrrole-acetamide structure suggests possible kinase or protease inhibition, analogous to other pyrrole-based drugs.

- Compound A : Serves as a synthetic intermediate, emphasizing the utility of acetamide linkers in constructing complex pharmaceuticals .

- Compound B : Demonstrates the importance of fluorinated and aromatic systems in enhancing drug potency and selectivity, though its larger size may limit bioavailability compared to the target compound .

Biological Activity

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide, with the CAS number 61009-71-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is CHNO, with a molecular weight of 222.284 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 61009-71-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 222.284 g/mol |

| LogP | 2.802 |

| PSA | 54.59 |

Synthesis

The synthesis of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide involves the acetylation of a pyrrole derivative followed by an acetamide formation. This process typically employs standard organic chemistry techniques such as refluxing and purification through crystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide. In vitro assays have been conducted using A549 human lung adenocarcinoma cells to evaluate cytotoxic effects. For instance, compounds structurally related to this pyrrole derivative have shown varying degrees of cytotoxicity and selectivity towards cancerous versus non-cancerous cells.

In one study, compounds with similar structures exhibited substantial reductions in A549 cell viability when tested at concentrations around 100 µM over a 24-hour period. The results indicated that modifications to the pyrrole structure could enhance or diminish anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds containing the pyrrole moiety exhibit significant activity against multidrug-resistant bacterial strains such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Anticancer Properties

A specific study focusing on a series of oxopyrrolidine derivatives demonstrated that certain structural modifications led to enhanced anticancer activity against A549 cells. For example:

| Compound | Viability (%) at 100 µM | Remarks |

|---|---|---|

| Compound A | 64 | Enhanced activity |

| Compound B | 61 | Significant cytotoxicity |

| N-(1-(1-Acetyl... | 78 | Moderate activity |

This data highlights the potential for further development of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide as an anticancer agent through structural optimization.

Study on Antimicrobial Effects

In another research effort, pyrrole-based compounds were screened for antimicrobial efficacy against various pathogens. The findings indicated that certain derivatives showed MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents:

| Compound | MIC (µg/mL) against S. aureus | Control (Isoniazid) MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative X | 3.125 | 0.25 |

| Pyrrole Derivative Y | 12.5 | 0.25 |

These results indicate that N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide could be part of a broader class of effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.